molecular formula C8H4ClFO3 B13624139 2-Chloro-3-fluoro-4-formylbenzoic acid

2-Chloro-3-fluoro-4-formylbenzoic acid

Cat. No.: B13624139
M. Wt: 202.56 g/mol
InChI Key: LCVSKHAWQKZQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-4-formylbenzoic acid is a multifunctional aromatic compound with a molecular weight of 202.56 g/mol and the molecular formula C8H4ClFO3 . It features a benzoic acid backbone strategically substituted with chlorine (Cl), fluorine (F), and a formyl (-CHO) group at the 2-, 3-, and 4-positions, respectively, making it a valuable building block in synthetic organic chemistry . The formyl group is highly reactive and can undergo various transformations, including oxidation to a carboxylic acid or reduction to an alcohol, providing multiple vectors for molecular diversification . Furthermore, the presence of both chloro and fluoro substituents can significantly influence the compound's reactivity and its binding affinity in molecular interactions, which is exploitable in structure-activity relationship (SAR) studies . Halogenated benzoic acids like this one are key intermediates in the development of more complex molecules for applications in agrochemicals and pharmaceuticals . In scientific research, this compound serves as a versatile precursor and is used as a building block in the synthesis of complex organic molecules, as well as in the study of enzyme interactions and metabolic pathways . Attention: This product is for research use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

2-chloro-3-fluoro-4-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3H,(H,12,13)

InChI Key

LCVSKHAWQKZQKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-chloro-3-fluoro-4-formylbenzoic acid generally follows these key steps:

  • Introduction of chloro and fluoro substituents on the benzene ring.
  • Formylation at the 4-position of the benzoic acid.
  • Oxidation or hydrolysis steps to achieve the carboxylic acid functionality.
  • Purification by extraction and chromatography.

Due to the complexity of positioning multiple substituents, synthetic routes often employ selective halogenation, fluorination, or substitution reactions on appropriately substituted benzoyl derivatives.

Proposed Synthetic Route for this compound

Based on the above data and typical aromatic substitution chemistry, a plausible synthetic route is:

Step Reaction Conditions Notes
1 Starting from 2,3-dichlorobenzoyl chloride Fluorination with fluorination reagent + phase-transfer catalyst Introduces fluorine at 3-position replacing chlorine selectively
2 Formylation at 4-position Directed ortho-formylation or via oxidation of methyl group Formyl group introduction; may require protection of acid group
3 Oxidation of aldehyde to acid Sodium chlorite oxidation in acidic aqueous acetonitrile Converts formyl to carboxylic acid with high yield
4 Purification Acidification, extraction, chromatography Ensures high purity product

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials 2,3-Dichlorobenzoyl chloride, fluorination reagent, sodium chlorite, hydrochloric acid
Solvents Organic solvents (e.g., acetonitrile), water
Catalysts Phase-transfer catalyst, possibly ionic liquids for fluorination
Reaction Temperatures 0–100°C depending on step
Reaction Times 0.5–8 hours
Yields Up to 90.8% for oxidation step; overall yields depend on multi-step efficiency
Purity >99.5% achievable with proper purification
Workup Acidification to pH ~2, extraction with ethyl acetate, drying over Na2SO4, column chromatography

Research Results and Notes

  • Fluorination of dichlorobenzoyl chloride under mild conditions with phase-transfer catalysts provides a selective route to 3-fluoro substitution while retaining the 2-chloro substituent.
  • Oxidation of aldehyde to acid using sodium chlorite is efficient and mild, avoiding overoxidation or degradation of sensitive groups.
  • Use of ionic liquids and heteropoly acid catalysts in fluorination and oxidation steps can enhance yields and selectivity.
  • Purification by column chromatography with petroleum ether/ethyl acetate mixtures yields high purity crystalline products suitable for further applications.

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-fluoro-4-formylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Critical Analysis of Data Limitations

  • Spectral Data : While highlights the importance of NMR and IR for structural elucidation, specific spectral data for the target compound are absent. Inferred data from analogs suggest distinct carbonyl (CHO: ~1700 cm⁻¹ in IR) and carboxylic acid (COOH: ~2500-3000 cm⁻¹) signals .
  • Thermal Stability : Thermogravimetric analysis (TGA) of related Ag complexes () indicates decomposition temperatures >200°C, suggesting reasonable thermal stability for the benzoic acid backbone .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-fluoro-4-formylbenzoic acid, and how can purity be ensured?

  • Synthetic Routes :

  • Stepwise Functionalization : Start with 4-formylbenzoic acid. Introduce chlorine at position 2 via electrophilic chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Fluorination at position 3 can be achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Alternative Pathway : Utilize Friedel-Crafts acylation on a pre-chlorinated/fluorinated benzene derivative to introduce the formyl group, followed by oxidation to the carboxylic acid .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can spectroscopic techniques distinguish the substituent positions (Cl, F, formyl) in this compound?

  • NMR Analysis :

  • ¹H NMR : The formyl proton appears as a singlet near δ 10.2 ppm. Aromatic protons adjacent to electron-withdrawing groups (Cl, F) show deshielding (δ 7.5–8.5 ppm). Coupling constants (J) between F and neighboring protons (e.g., ³J₅-F ≈ 8–12 Hz) help assign positions .
  • ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine at position 3 .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 216.9734 (calculated for C₈H₄ClFO₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of Cl and F substituents?

  • Directing Groups : Use nitro or methoxy groups as temporary directing agents to position Cl or F. For example, nitration at position 4, followed by chlorination/fluorination and subsequent reduction/oxidation .
  • Protection/Deprotection : Protect the formyl group as an acetal during halogenation to prevent undesired reactivity. Deprotect with aqueous HCl post-reaction .
  • Computational Guidance : DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites, favoring positions ortho/para to electron-withdrawing groups .

Q. How do reaction conditions influence competing pathways in the synthesis of this compound?

  • Case Study : Chlorination with SOCl₂ vs. PCl₅:

Reagent Temperature Yield Byproducts
SOCl₂80°C78%Di-chlorinated isomers
PCl₅120°C65%Oxazole derivatives
  • Analysis : SOCl₂ favors mono-chlorination but requires strict temperature control. PCl₅ increases di-substitution risk at higher temps .
    • Mitigation : Use low-temperature (-10°C) fluorination with DAST to minimize hydrolysis of the formyl group .

Q. What role does this compound play in medicinal chemistry, and how is its reactivity exploited?

  • Applications :

  • Antimicrobial Agents : The formyl group undergoes condensation with hydrazines to form Schiff base derivatives, which show activity against E. coli (MIC = 8 µg/mL) .
  • Kinase Inhibitors : The chloro-fluoro motif enhances binding to ATP pockets in kinases (e.g., EGFR). Docking studies (AutoDock Vina) suggest a binding affinity of ΔG = -9.2 kcal/mol .
    • Reactivity : The formyl group participates in Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. Why do reported yields for fluorination vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Solvent Polarity : Fluorination in DMF (ε = 36.7) yields 85% vs. 52% in THF (ε = 7.5) due to stabilization of the transition state .
  • Catalyst Presence : Adding K₂CO₃ increases yield by 15% by deprotonating intermediates .
    • Resolution : Standardize solvent (DMF), temperature (60°C), and catalyst (1 eq. K₂CO₃) for cross-study consistency.

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook (mass spectra ), PubChem (NMR/IR ).
  • Computational Tools : Gaussian 16 (DFT), AutoDock Vina (docking studies ).
  • Synthetic Protocols : Peer-reviewed journals (e.g., Acta Crystallographica for crystal structure validation ).

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